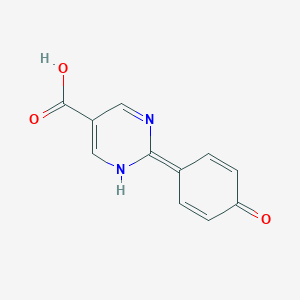

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

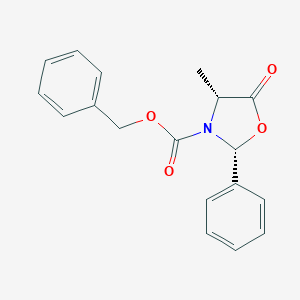

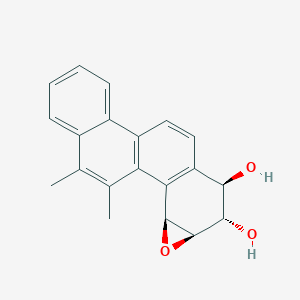

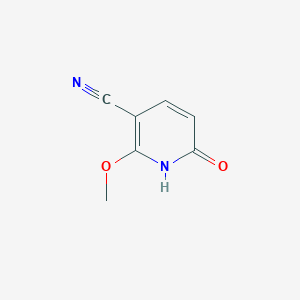

“2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.14 . It is used in the field of chemistry, particularly in the synthesis of pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” is characterized by the presence of a heterocyclic moiety. This structure is a key feature in many pharmaceutical compounds, as it can improve the bioactive properties of the target derivatives .Physical And Chemical Properties Analysis

“2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a solid compound that should be stored sealed in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Application in the Synthesis of MgO Nanoparticles

- Scientific Field: Material Science .

- Summary of the Application: The compound was used as a precursor in a one-pot solid-state synthesis of MgO nanoparticles .

- Methods of Application: The compound was reacted with Mg(NO3)2.6H2O and 6-hydroxypyridine-3-carboxylic acid in the presence of aminoguanidine bicarbonate .

- Results: The synthesized MgO nanoparticles were found to be small (14 nm) and homogeneous. They demonstrated effective catalytic properties for the reduction of 4-nitrophenol to 4-aminophenol .

Application in the Inhibition of MMP 13

- Scientific Field: Biochemistry .

- Summary of the Application: Derivatives of the compound were evaluated for their inhibition effects on MMP 13 .

- Methods of Application: A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed and synthesized .

- Results: The synthesized derivatives showed potent and highly selective activity of inhibiting MMP 13 .

Application in the Synthesis of Ganciclovir

- Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: The compound is used as an intermediate in the synthesis of ganciclovir, an antiviral medication .

- Methods of Application: The compound is reacted with other reactants to produce the mono-L-valine ester of ganciclovir .

- Results: The mono-L-valine ester of ganciclovir and its pharmaceutically acceptable salts are of value as antiviral agents with improved absorption .

Application in the Synthesis of Acyclovir

- Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: The compound is used as a precursor in the synthesis of acyclovir, an antiviral medication .

- Methods of Application: The compound is reacted with other reactants to produce acyclovir .

- Results: Acyclovir is a widely used antiviral medication, particularly effective against herpes simplex viruses .

Direcciones Futuras

The future directions of “2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” and similar compounds seem to be focused on their potential applications in the pharmaceutical sector. The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

Propiedades

IUPAC Name |

2-methoxy-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7-5(4-8)2-3-6(10)9-7/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTBUFBHIVYSKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=O)N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475978 |

Source

|

| Record name | 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

CAS RN |

130747-60-3 |

Source

|

| Record name | 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.